molecular formula C19H18N2O4 B2847875 3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione CAS No. 1008051-75-9

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione

Cat. No.: B2847875
CAS No.: 1008051-75-9
M. Wt: 338.363
InChI Key: LKLVJNWWBFONPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a benzo[d][1,3]dioxol-5-ylamino substituent at position 3 and a phenethyl group at position 1. The pyrrolidine-2,5-dione (succinimide) core is a five-membered cyclic diketone, which serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic group) is commonly associated with enhanced metabolic stability and binding affinity in CNS-targeting compounds, while the phenethyl group may influence lipophilicity and membrane permeability .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-11-15(20-14-6-7-16-17(10-14)25-12-24-16)19(23)21(18)9-8-13-4-2-1-3-5-13/h1-7,10,15,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLVJNWWBFONPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione has been found to interact with various enzymes and proteins. It has been shown to inhibit VEGFR1, a receptor tyrosine kinase that plays a key role in angiogenesis.

Biological Activity

3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 259.30 g/mol. The compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a phenethyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring and subsequent substitutions to introduce the benzo[d][1,3]dioxole and phenethyl groups. Specific methods may vary based on the desired yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

  • Cytotoxicity Studies : Compounds containing benzo[d][1,3]dioxole moieties have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin across HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines, indicating enhanced potency .
Compound NameCell LineIC50 (µM)Standard Drug IC50 (µM)
1HepG22.387.46
2HCT1161.548.29
3MCF-74.524.56

The mechanisms by which this compound exerts its anticancer effects include:

  • EGFR Inhibition : Compounds similar to this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in many cancers .
  • Apoptosis Induction : Studies using annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and influencing proteins such as Bax and Bcl-2 .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and tested them against cancer cell lines. The results indicated significant anticancer activity with minimal toxicity to normal cells .
  • NOD Signaling Pathway : Research has indicated that derivatives acting as dual antagonists for NOD1/NOD2 can enhance the efficacy of existing chemotherapeutics by inhibiting inflammatory signaling pathways .

Comparison with Similar Compounds

Kinase Inhibition (GSK3β, PKC-ε, JAK2)

  • 7o and 7p showed moderate activity against GSK3β but negligible inhibition of PKC-ε and JAK2, suggesting selectivity for the GSK3β pathway .
  • 7q , with its 3-hydroxypropyl substituent, exhibited reduced activity, likely due to steric hindrance or altered solubility .

Antiviral Activity (H1N1 Influenza)

Diketopiperazine derivatives (piperazine-2,5-diones) from marine actinomycetes, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6), demonstrated potent anti-H1N1 activity (IC50 = 28.9 ± 2.2 μM). six-membered) on target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.